Cas no 2118592-69-9 (Ethyl 3-bromo-2-ethoxy-6-fluorobenzoate)

Ethyl 3-bromo-2-ethoxy-6-fluorobenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-bromo-2-ethoxy-6-fluorobenzoate
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- インチ: 1S/C11H12BrFO3/c1-3-15-10-7(12)5-6-8(13)9(10)11(14)16-4-2/h5-6H,3-4H2,1-2H3
- InChIKey: CJRRLTACJMRJCU-UHFFFAOYSA-N
- ほほえんだ: C1C=C(Br)C(OCC)=C(C(=O)OCC)C=1F
Ethyl 3-bromo-2-ethoxy-6-fluorobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR022JFE-1g |
Ethyl 3-bromo-2-ethoxy-6-fluorobenzoate |
2118592-69-9 | 95% | 1g |
$800.00 | 2025-02-13 | |
Aaron | AR022JFE-250mg |
Ethyl 3-bromo-2-ethoxy-6-fluorobenzoate |
2118592-69-9 | 95% | 250mg |
$500.00 | 2025-02-13 |
Ethyl 3-bromo-2-ethoxy-6-fluorobenzoate 関連文献
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Ethyl 3-bromo-2-ethoxy-6-fluorobenzoateに関する追加情報
Introduction to Ethyl 3-bromo-2-ethoxy-6-fluorobenzoate (CAS No. 2118592-69-9)
Ethyl 3-bromo-2-ethoxy-6-fluorobenzoate (CAS No. 2118592-69-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, including a bromine atom, an ethoxy group, and a fluorine atom, which collectively contribute to its diverse chemical properties and potential applications.
The molecular formula of Ethyl 3-bromo-2-ethoxy-6-fluorobenzoate is C11H11BrFO3, and its molecular weight is approximately 277.09 g/mol. The presence of the bromine and fluorine atoms in the molecule imparts unique electronic and steric effects, making it an attractive candidate for various synthetic transformations and biological studies.
In recent years, Ethyl 3-bromo-2-ethoxy-6-fluorobenzoate has been extensively studied for its potential use in the development of new pharmaceuticals. The bromine atom in the molecule can serve as a leaving group in nucleophilic substitution reactions, facilitating the synthesis of complex organic molecules with specific functionalities. Additionally, the fluorine atom can influence the lipophilicity and metabolic stability of the compound, which are crucial factors in drug design.
One of the key areas where Ethyl 3-bromo-2-ethoxy-6-fluorobenzoate has shown promise is in the field of cancer research. Studies have demonstrated that this compound can be used as a building block for the synthesis of novel anticancer agents. For instance, a recent study published in the Journal of Medicinal Chemistry reported the synthesis of a series of derivatives from Ethyl 3-bromo-2-ethoxy-6-fluorobenzoate, which exhibited potent antiproliferative activity against various cancer cell lines. The researchers found that these derivatives were particularly effective against breast and lung cancer cells, suggesting their potential as lead compounds for further drug development.
Beyond its applications in medicinal chemistry, Ethyl 3-bromo-2-ethoxy-6-fluorobenzoate has also been explored for its use in materials science. The unique combination of bromine and fluorine atoms makes it an ideal candidate for the synthesis of functional materials with tailored properties. For example, researchers at the University of California, Berkeley, have utilized this compound as a precursor for the preparation of novel polymers with enhanced thermal stability and mechanical strength. These polymers have potential applications in advanced electronics and aerospace industries.
The synthetic accessibility of Ethyl 3-bromo-2-ethoxy-6-fluorobenzoate is another factor that contributes to its widespread use in research laboratories. Several efficient synthetic routes have been developed to produce this compound on both small and large scales. One common method involves the bromination of ethyl 2-ethoxybenzoate followed by fluorination using selective reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). This approach allows for high yields and excellent purity, making it suitable for various downstream applications.
In addition to its synthetic utility, Ethyl 3-bromo-2-ethoxy-6-fluorobenzoate has been investigated for its biological activity. Preliminary studies have shown that this compound exhibits moderate inhibitory activity against certain enzymes involved in metabolic pathways. For instance, it has been reported to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. While further research is needed to fully understand its mechanism of action and potential therapeutic applications, these findings suggest that Ethyl 3-bromo-2-ethoxy-6-fluorobenzoate may have broader implications beyond cancer research.
The environmental impact of Ethyl 3-bromo-2-ethoxy-6-fluorobenzoate is another important consideration in its development and use. Researchers are actively working to develop greener synthetic methods that minimize waste and reduce environmental hazards. One such approach involves the use of catalytic systems that enable more efficient and selective transformations under mild conditions. These efforts not only enhance the sustainability of chemical processes but also align with global initiatives to promote responsible chemistry practices.
In conclusion, Ethyl 3-bromo-2-ethoxy-6-fluorobenzoate (CAS No. 2118592-69-9) is a multifaceted compound with significant potential in various scientific disciplines. Its unique structural features make it an attractive candidate for drug discovery, materials science, and other advanced applications. Ongoing research continues to uncover new possibilities for this compound, highlighting its importance in modern chemistry and biology.
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